2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide

Description

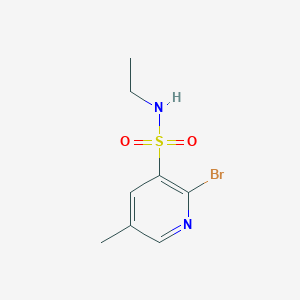

2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyridine core substituted with bromine at the 2-position, a methyl group at the 5-position, and a sulfonamide moiety at the 3-position, where the sulfonamide nitrogen is further substituted with an ethyl group.

Properties

Molecular Formula |

C8H11BrN2O2S |

|---|---|

Molecular Weight |

279.16 g/mol |

IUPAC Name |

2-bromo-N-ethyl-5-methylpyridine-3-sulfonamide |

InChI |

InChI=1S/C8H11BrN2O2S/c1-3-11-14(12,13)7-4-6(2)5-10-8(7)9/h4-5,11H,3H2,1-2H3 |

InChI Key |

GXQMBGYXGHDXOR-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(N=CC(=C1)C)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 5-Methylpyridine to 2-Bromo-5-methylpyridine

-

- Starting material: 5-methylpyridine (2-methylpyridine derivative)

- Brominating agent: N-Bromosuccinimide (NBS)

- Radical initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide

- Solvent: Carbon tetrachloride (CCl4)

- Temperature: Reflux (~75 °C)

- Time: 3–6 hours

Procedure:

A mixture of 5-methylpyridine, NBS, and AIBN is dissolved in CCl4 and heated under reflux with stirring. The radical initiator promotes the bromination at the benzylic methyl position adjacent to the pyridine ring, yielding 2-bromo-5-methylpyridine. The reaction mixture is then cooled, filtered to remove succinimide byproducts, and the solvent is evaporated. The crude product is purified by flash chromatography using ethyl acetate/hexane mixtures.Yield and Purity:

Typical yields range from 60% to 75%, with the product characterized by NMR and mass spectrometry confirming bromination at the 2-position adjacent to the methyl group.

Sulfonylation to Form 2-Bromo-5-methylpyridine-3-sulfonyl Chloride

-

- Starting material: 2-bromo-5-methylpyridine

- Sulfonating agent: Chlorosulfonic acid or sulfuryl chloride (SO2Cl2)

- Solvent: Often neat or in an inert solvent such as dichloromethane

- Temperature: 0 to 50 °C

- Time: 1–4 hours

Procedure:

The brominated pyridine is treated with chlorosulfonic acid or sulfuryl chloride under controlled temperature to introduce the sulfonyl chloride group at the 3-position of the pyridine ring. The reaction is exothermic and requires slow addition and temperature control. After completion, the reaction mixture is quenched, and the sulfonyl chloride intermediate is isolated by extraction and purification.Notes:

This intermediate is reactive and typically used immediately in the next step without extensive purification.

Amination to Form 2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide

-

- Starting material: 2-bromo-5-methylpyridine-3-sulfonyl chloride

- Aminating agent: Ethylamine (aqueous or anhydrous)

- Base: N,N-Diisopropylethylamine (DIPEA) or triethylamine to neutralize HCl formed

- Solvent: Acetonitrile (MeCN) or dimethylformamide (DMF)

- Temperature: Room temperature to 40 °C

- Time: 12–16 hours

Procedure:

The sulfonyl chloride intermediate is reacted with ethylamine in the presence of a base to form the sulfonamide. The reaction mixture is stirred at room temperature or slightly elevated temperature for 16 hours to ensure complete conversion. The product precipitates or is extracted and purified by recrystallization or chromatography.Yields:

Yields for this step typically range from 60% to 80%, depending on reaction scale and purification methods.

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 5-Methylpyridine | NBS, AIBN, CCl4, reflux, 3-6 h | 2-Bromo-5-methylpyridine | 65–75 |

| 2 | 2-Bromo-5-methylpyridine | Chlorosulfonic acid or SO2Cl2, 0–50 °C, 1–4 h | 2-Bromo-5-methylpyridine-3-sulfonyl chloride | 70–85 (crude) |

| 3 | 2-Bromo-5-methylpyridine-3-sulfonyl chloride | Ethylamine, DIPEA, MeCN, rt, 12–16 h | This compound | 60–80 |

Catalysts and Solvents:

The bromination step benefits from radical initiators such as AIBN or benzoyl peroxide. Carbon tetrachloride remains a preferred solvent due to its inertness and ability to dissolve reactants, though safer alternatives are being explored due to toxicity concerns.Reaction Monitoring:

Thin-layer chromatography (TLC) and NMR spectroscopy are routinely used to monitor reaction progress, especially in the bromination and amination steps.Purification:

Flash chromatography on silica gel using ethyl acetate/hexane gradients is standard for isolating intermediates and the final product. Recrystallization from methanol or ethyl acetate can improve purity.Safety Considerations:

Handling of sulfonyl chlorides requires caution due to their corrosive nature. Bromination reactions should be conducted under inert atmosphere to avoid side reactions.

The preparation of this compound is efficiently achieved through a three-step synthetic route involving bromination of 5-methylpyridine, sulfonylation to form the sulfonyl chloride intermediate, and subsequent amination with ethylamine. Reaction conditions such as solvent choice, temperature control, and catalyst use are critical for optimizing yields and selectivity. The described methods are supported by patent literature and peer-reviewed synthetic protocols, ensuring reproducibility and scalability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

The sulfonamide group in 2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide is known for its antibacterial activity, particularly through its structural similarity to para-aminobenzoic acid (PABA). This similarity allows it to inhibit the enzyme dihydropteroate synthase, crucial for bacterial folic acid synthesis. As a result, this compound can disrupt bacterial growth and replication, making it a candidate for antibiotic development.

Potential Drug Development

Research has indicated that derivatives of pyridine sulfonamides exhibit various biological activities, including anti-inflammatory and anti-cancer properties. The compound's ability to interact with specific enzymes makes it a valuable scaffold for developing new therapeutic agents targeting bacterial infections and possibly other diseases .

Agricultural Applications

Pesticidal Activity

Compounds similar to this compound have been explored for their potential as agrochemicals. Their ability to inhibit specific biological pathways in pests suggests that they could be developed into effective pesticides. The mechanisms by which these compounds affect pest physiology are of great interest for sustainable agricultural practices .

Materials Science

Liquid Crystal Applications

Recent studies have examined the use of pyridine derivatives, including this compound, as chiral dopants in liquid crystal displays. The unique electronic properties imparted by the bromine atom and the sulfonamide group enhance the performance characteristics of liquid crystals, making them suitable for advanced display technologies .

Table 1: Comparative Biological Activities of Pyridine Derivatives

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antibacterial | Inhibition of dihydropteroate synthase |

| 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide | Anti-thrombolytic | Inhibition of clot formation |

| N-Ethyl-6-methylpyridine-3-sulfonamide | Biofilm inhibition | Disruption of bacterial adhesion |

Case Study: Synthesis and Evaluation of Antibacterial Activity

A study conducted on various pyridine sulfonamides, including this compound, demonstrated significant antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that modifications in the substituents significantly influenced the potency and spectrum of activity .

Mechanism of Action

The mechanism of action of 2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and sulfonamide groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: Bromine at the 2-position (target compound) vs. The ethyl-sulfonamide group in the target compound may enhance metabolic stability compared to aryl-sulfonamides (e.g., difluorobenzene in ) but reduce π-π stacking interactions. Methoxy or triflate groups () increase electrophilicity or serve as leaving groups, enabling further functionalization, whereas the methyl group in the target compound may sterically hinder certain reactions.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for similar sulfonamides (e.g., ), involving amine sulfonylation under mild conditions. In contrast, triflate derivatives () require more specialized reagents (e.g., triflic anhydride).

Biological Relevance :

- Sulfonamide-pyridine hybrids (e.g., ) are often explored as kinase inhibitors due to their ability to mimic ATP-binding motifs. The ethyl group in the target compound may modulate solubility and blood-brain barrier penetration compared to bulkier aryl substituents.

Physical Properties :

- Calculated logP values (estimated via software like ChemDraw) suggest the target compound has moderate lipophilicity (logP ~2.5), comparable to N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (logP ~3.1) but lower than triflate derivatives (logP ~4.0) .

Biological Activity

2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activity, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrN2O2S. Its structure includes a pyridine ring, a sulfonamide group, and a bromine atom, contributing to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrN2O2S |

| Molecular Weight | 292.15 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. These compounds are known to inhibit bacterial growth by interfering with folate synthesis pathways. For instance, studies have shown that similar sulfonamides have demonstrated activity against various strains of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

The mechanism of action for sulfonamides typically involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), these compounds hinder the synthesis of folate, essential for nucleic acid production and bacterial growth .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various sulfonamides, including derivatives similar to this compound, it was found that these compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 50 µM to 100 µM against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggest that modifications in the chemical structure can enhance antibacterial potency.

Case Study 2: In Vivo Efficacy

Another study focused on the in vivo efficacy of sulfonamide derivatives in mouse models infected with T. brucei, a parasite causing African sleeping sickness. The results indicated that certain structural modifications improved blood-brain barrier permeability and overall therapeutic effectiveness . Although specific data for this compound was not provided, the trends observed in related compounds suggest potential for similar enhancements.

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound over other sulfonamides, a comparative analysis was conducted with other known sulfonamide antibiotics.

| Compound | Antimicrobial Activity (MIC) | Notable Features |

|---|---|---|

| Sulfamethoxazole | 50 µM against E. coli | Widely used antibiotic |

| Dapsone | 100 µM against S. aureus | Effective against leprosy |

| This compound | TBD | Potentially enhanced activity due to structural modifications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.